molecular formula C6H3BrClN3 B13550886 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine

7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B13550886
M. Wt: 232.46 g/mol
InChI Key: WDHPIYSZLMHZGN-UHFFFAOYSA-N
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Description

7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further reacted with halogenated derivatives under phase transfer catalysis conditions to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (t-BAB) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like DMF and catalysts such as potassium carbonate and tetrabutylammonium bromide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 6-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 7-chloro-6-bromo-3H-imidazo[4,5-b]pyridine

Uniqueness

7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

7-bromo-6-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-4-3(8)1-9-6-5(4)10-2-11-6/h1-2H,(H,9,10,11)

InChI Key

WDHPIYSZLMHZGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)Br)Cl

Origin of Product

United States

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